molecular formula C17H26N2O5S2 B2366523 N-(4-(N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)sulfamoyl)phenyl)isobutyramide CAS No. 2309346-60-7

N-(4-(N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)sulfamoyl)phenyl)isobutyramide

Cat. No.: B2366523
CAS No.: 2309346-60-7
M. Wt: 402.52
InChI Key: GBGVWQWRKDSRQW-UHFFFAOYSA-N
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Description

N-(4-(N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)sulfamoyl)phenyl)isobutyramide is a useful research compound. Its molecular formula is C17H26N2O5S2 and its molecular weight is 402.52. The purity is usually 95%.
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Properties

IUPAC Name

N-[4-[[3-(2-hydroxyethoxy)thiolan-3-yl]methylsulfamoyl]phenyl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O5S2/c1-13(2)16(21)19-14-3-5-15(6-4-14)26(22,23)18-11-17(24-9-8-20)7-10-25-12-17/h3-6,13,18,20H,7-12H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGVWQWRKDSRQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CCSC2)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)sulfamoyl)phenyl)isobutyramide is a complex organic compound with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on available research findings.

Chemical Structure and Properties

The molecular formula for this compound is C17H20N2O3S2, with a molecular weight of 364.48 g/mol. The compound features a tetrahydrothiophene ring, which is known for its biological activity, particularly in antimicrobial and anti-inflammatory applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfamoyl group is known to interact with various enzymes, potentially inhibiting their activity. This interaction can modulate biochemical pathways involved in disease processes.
  • Receptor Modulation : The compound may also bind to specific receptors, influencing cellular signaling pathways that regulate immune responses and inflammation.
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against various pathogens, suggesting that this compound may exhibit similar effects.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding how this compound behaves in biological systems. Compounds with similar structures have shown favorable bioavailability and metabolic stability, indicating that this compound may also exhibit these properties .

Case Studies

  • Cholesterol Regulation : Research has identified related compounds that effectively increase HDL cholesterol levels in animal models, suggesting that this compound could have implications in cardiovascular health .
  • Cancer Research : Investigations into PROTACs (Proteolysis Targeting Chimeras) have highlighted the importance of small molecules in targeting specific proteins for degradation in cancer cells. Compounds with similar functionalities have shown promise in reducing tumor growth in preclinical models .

Comparative Analysis

A comparative analysis of this compound with other related compounds reveals the following:

Compound NameMolecular FormulaBiological Activity
Compound AC17H20N2O3S2Antimicrobial
Compound BC12H17N3O5SEnzyme Inhibition
Compound CC13H19NO6S3Cholesterol Modulation

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